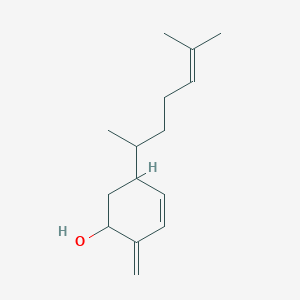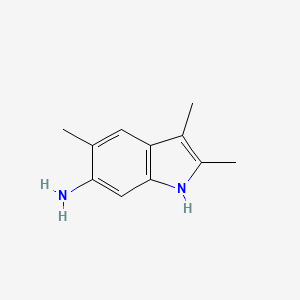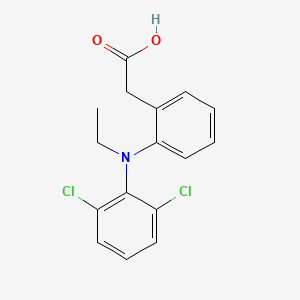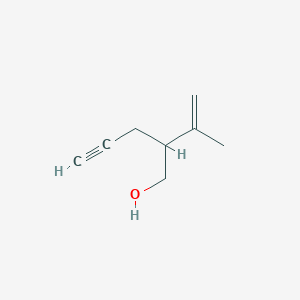
2-(Prop-1-en-2-yl)pent-4-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Prop-1-en-2-yl)pent-4-yn-1-ol is an organic compound with the molecular formula C8H10O. It is a member of the alcohol family and features both an alkyne and an alkene functional group. This compound is of interest due to its unique structure, which allows it to participate in a variety of chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-en-2-yl)pent-4-yn-1-ol can be achieved through several methods. One common approach involves the reaction of propargyl alcohol with an appropriate alkyne under catalytic conditions. The reaction typically requires a base such as sodium hydroxide and a solvent like tetrahydrofuran (THF). The reaction is carried out at room temperature and monitored using techniques such as gas chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or nickel complexes may be employed to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Prop-1-en-2-yl)pent-4-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Aldehydes, Carboxylic acids
Reduction: Alkenes, Alkanes
Substitution: Alkyl halides
Applications De Recherche Scientifique
2-(Prop-1-en-2-yl)pent-4-yn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like cycloaddition and cross-coupling.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic properties is ongoing, with studies focusing on its role as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(Prop-1-en-2-yl)pent-4-yn-1-ol involves its interaction with various molecular targets and pathways. The compound’s alkyne and alkene groups allow it to participate in cycloaddition reactions, forming cyclic structures that can interact with biological molecules. Additionally, its hydroxyl group can form hydrogen bonds, influencing its reactivity and interactions with enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pentyn-1-ol: Another alkyne-containing alcohol, used in similar synthetic applications.
2-Penten-4-yn-1-ol: Shares structural similarities but differs in the position of the double bond.
Prop-2-yn-1-ol: A simpler alkyne alcohol, often used as a precursor in organic synthesis.
Uniqueness
2-(Prop-1-en-2-yl)pent-4-yn-1-ol is unique due to the presence of both alkyne and alkene groups, which provide versatility in chemical reactions. Its structure allows for a wide range of synthetic applications, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
53498-25-2 |
|---|---|
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
2-prop-1-en-2-ylpent-4-yn-1-ol |
InChI |
InChI=1S/C8H12O/c1-4-5-8(6-9)7(2)3/h1,8-9H,2,5-6H2,3H3 |
Clé InChI |
MVMOANNGEULVHU-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(CC#C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



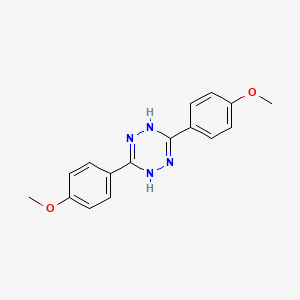
![Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane](/img/structure/B14631467.png)
